1-Palmitoyl-sn-glycéro-3-phosphoéthanolamine

Vue d'ensemble

Description

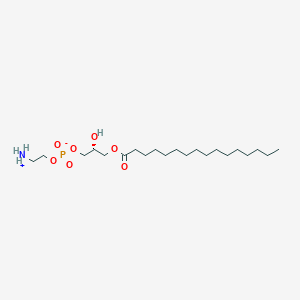

16:0 Lyso PE, also known as 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, is a lysophosphatidylethanolamine. It is a minor lipid found in low levels in plasma membranes and serum. This compound is generated through the action of phospholipase A2 (PLA2) and plays a role in various biological processes .

Applications De Recherche Scientifique

16:0 Lyso PE has a wide range of applications in scientific research:

Chemistry: It is used in studies involving lipidomics and the analysis of lipid profiles in various biological samples.

Biology: 16:0 Lyso PE is involved in cellular signaling pathways and membrane dynamics.

Industry: It is used in the preparation of liposomes and other lipid-based delivery systems for drug delivery.

Mécanisme D'action

16:0 Lyso PE exerts its effects through various molecular targets and pathways:

Molecular Targets: It interacts with membrane receptors and enzymes involved in lipid metabolism.

Pathways Involved: It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.

Similar Compounds:

160 Lyso PC (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine): Similar in structure but differs in the head group, which is choline instead of ethanolamine.

160 Lyso PA (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate): Similar in structure but has a phosphate group instead of ethanolamine.

Uniqueness: 16:0 Lyso PE is unique due to its specific head group (ethanolamine), which imparts distinct biochemical properties and interactions compared to other lysophospholipids. Its role in cellular signaling and membrane dynamics sets it apart from similar compounds .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and can be used in a variety of cell types. However, it is expensive and can be difficult to obtain in large quantities.

Orientations Futures

The use of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine in laboratory experiments has several potential future directions. These include the development of new methods for synthesizing 1-Palmitoyl-sn-glycero-3-phosphoethanolamine, the development of methods for studying its role in signal transduction, and the development of methods for studying its role in lipid metabolism. In addition, further research into the structure and function of membrane-associated proteins could provide insight into the role of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine in cell membrane remodeling. Finally, further research into the effects of various drugs on cell membrane function could provide insight into the potential therapeutic applications of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-Palmitoyl-sn-glycero-3-phosphoethanolamine interacts with various enzymes and proteins. It is used as a substrate to identify, differentiate, and characterize lysophosphocholine acyl transferases . These interactions are essential for various biological effects .

Cellular Effects

1-Palmitoyl-sn-glycero-3-phosphoethanolamine influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing alveolar collapse and leading to respiratory distress .

Molecular Mechanism

At the molecular level, 1-Palmitoyl-sn-glycero-3-phosphoethanolamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing the tension from pulling the alveolar membranes inwards .

Temporal Effects in Laboratory Settings

The effects of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine change over time in laboratory settings. It has been observed that its serum levels decrease in a mouse model of alcohol-induced liver injury and in a hepatocellular carcinoma mouse xenograft model .

Metabolic Pathways

1-Palmitoyl-sn-glycero-3-phosphoethanolamine is involved in various metabolic pathways. It is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which it is methylated three times to yield GPCho .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 16:0 Lyso PE can be synthesized through the hydrolysis of phosphatidylethanolamine (PE) using phospholipase A2 (PLA2). The reaction typically involves the use of an aqueous buffer solution at a controlled pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of 16:0 Lyso PE involves large-scale enzymatic hydrolysis of phosphatidylethanolamine. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 16:0 Lyso PE undergoes various chemical reactions, including:

Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized lipid species.

Reduction: Reduction reactions can convert oxidized forms of 16:0 Lyso PE back to their original state.

Substitution: This reaction involves the replacement of the hydroxyl group with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled pH and temperature.

Major Products Formed:

Oxidation: Oxidized lipid species.

Reduction: Reduced forms of 16:0 Lyso PE.

Substitution: Substituted derivatives of 16:0 Lyso PE.

Propriétés

IUPAC Name |

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYMBNSKXOXSKW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPE(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

53862-35-4 | |

| Record name | LysoPE(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

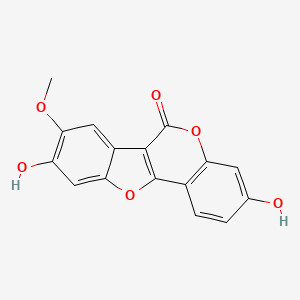

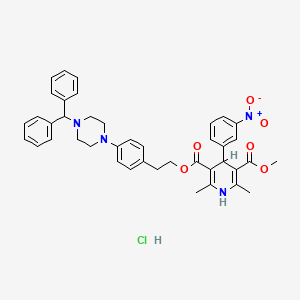

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)

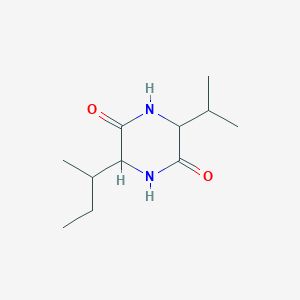

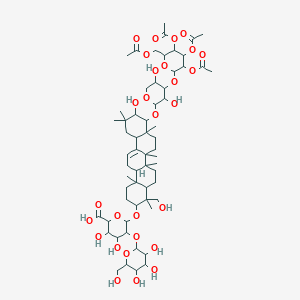

![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)

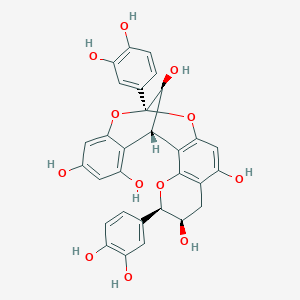

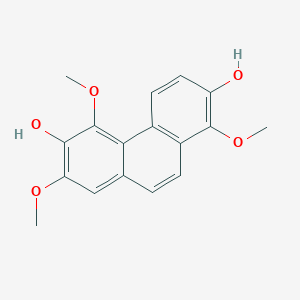

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)